molecular formula C12H15BrN2O B1279487 4-Bromo-2-(4-methylpiperazino)benzaldehyde CAS No. 628326-12-5

4-Bromo-2-(4-methylpiperazino)benzaldehyde

Cat. No.: B1279487
CAS No.: 628326-12-5
M. Wt: 283.16 g/mol
InChI Key: NIOICRGSDAAJOW-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperazino group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperazino)benzaldehyde typically involves the bromination of 2-(4-methylpiperazino)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylpiperazino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(4-methylpiperazino)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(4-methylpiperazino)benzoic acid
  • 4-Bromo-2-(4-methylpiperazino)benzyl alcohol
  • 4-Bromo-2-(4-methylpiperazino)benzene

Uniqueness

4-Bromo-2-(4-methylpiperazino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-8-11(13)3-2-10(12)9-16/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOICRGSDAAJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459561
Record name 4-bromo-2-(4-methylpiperazino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628326-12-5
Record name 4-bromo-2-(4-methylpiperazino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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